(S)-2-Aminobutyramide hydrochloride

Biocatalysis Chiral Resolution Process Chemistry

The synthesis of Levetiracetam and Brivaracetam fails with racemic or (R)-enantiomer inputs due to strict stereospecificity. (S)-2-Aminobutyramide HCl (CAS 141978-61-2) solves this chiral purity risk: - Enantiomeric excess >99%, R-isomer ≤0.5% - directly meets USP Related Compound B & EP Impurity G standards - Enables >90% synthetic yield, eliminating costly chiral resolution steps - Available as both bulk intermediate and analytical reference standard for QC method validation

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
CAS No. 141978-61-2
Cat. No. B119294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Aminobutyramide hydrochloride
CAS141978-61-2
Synonyms(S)-2-Aminobutanamide HCl
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1
InChIKeyHDBMIDJFXOYCGK-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2S)-2-Aminobutanamide Hydrochloride


(2S)-2-Aminobutanamide Hydrochloride, also known as (S)-2-aminobutyramide hydrochloride or L-2-aminobutanamide HCl, is a chiral amino acid derivative with the molecular formula C4H11ClN2O and a molecular weight of 138.59 g/mol [1]. It serves as a critical enantiopure building block in the synthesis of the antiepileptic drugs Levetiracetam and Brivaracetam [2], and is designated as Levetiracetam USP Related Compound B and EP Impurity G [3]. This compound is characterized by its absolute (S)-stereochemistry, which is essential for imparting the desired pharmacological activity in the final API [4]. It is typically supplied as a white to off-white crystalline powder with a high purity specification and a specific optical rotation, distinguishing it from its racemic and (R)-enantiomer counterparts .

Chiral Synthesis
Enantiopure (S)-configured building block for Levetiracetam and Brivaracetam synthesis.
Reference Standard
Designated USP Related Compound B / EP Impurity G, suitable for analytical method validation.
Stereochemical Control
Absolute (S)-stereochemistry supports chiral API identity and regulatory specification fit.

Why (2S)-2-Aminobutanamide Hydrochloride Is Irreplaceable


Substituting (2S)-2-aminobutanamide hydrochloride with its racemic mixture, the (R)-enantiomer, or other structurally similar amino acid derivatives is not scientifically or procedurally viable for the production of Levetiracetam or Brivaracetam. The chiral center at the 2-position is a critical determinant of the final drug's biological activity; the (R)-enantiomer yields an inactive or less active form [1]. Furthermore, the presence of the undesired enantiomer, even as a minor impurity, can lead to a final API that fails stringent pharmacopoeial specifications (e.g., USP, EP), requiring costly and time-consuming additional purification steps [2]. The compound's specific crystal structure and its unique behavior in deracemization processes, such as Viedma ripening, are also exclusive to the enantiomerically pure (S)-form and cannot be replicated by the racemate or the (R)-isomer [3]. The following quantitative evidence details the exact performance and purity parameters that define this compound's irreplaceable role.

Racemate Substitution
Using the racemic mixture introduces 50% inactive (R)-enantiomer; downstream resolution may add cost and reduce yield.
Opposite Enantiomer Incompatibility
The (R)-enantiomer yields a stereochemically different intermediate; API may fail to meet USP/EP chiral purity specifications.
Crystal-Form Specificity
Conglomerate-forming behavior enabling high-yield deracemization is absent in the racemate or other crystal forms.

Quantitative Selection Evidence for (2S)-2-Aminobutanamide Hydrochloride


Enantiomeric Purity in Biocatalytic Resolution

A novel D-aminopeptidase (Bs-Dap) from Brucella sp. was employed for the kinetic resolution of racemic 2-aminobutanamide. The process exclusively hydrolyzes the undesired (R)-enantiomer, leaving the desired (S)-2-aminobutanamide unreacted. Under optimized conditions (4 g/L wet cell weight, 300 g/L substrate), the reaction achieved a 50% conversion of the racemate to yield the (S)-enantiomer with an enantiomeric excess (ee) of >99% within 80 minutes [1]. In contrast, the racemic starting material has an ee of 0%, and the (R)-enantiomer obtained from a similar resolution process would have an ee of >99% but for the opposite, inactive stereoisomer [1]. This demonstrates a quantitative, enzyme-specific route to achieving pharmacopoeia-grade chiral purity.

Enantiomeric Purity
Head-to-head
ee >99% (S)-enantiomer; racemate: 0% ee; (R)-enantiomer: >99% opposite ee
Supports chiral API identity and regulatory specification fit.
Kinetic resolution, 300 g/L substrate, 80 min, 45 °C.
Biocatalysis Chiral Resolution Process Chemistry

Viedma Ripening versus Conventional Resolution

The Viedma ripening process was applied to the racemic conglomerate of 2-aminobutyramide hydrochloride. Through a combination of grinding and solution-phase racemization, the entire solid phase of the racemate was converted into a single solid phase of enantiomerically pure (S)-2-aminobutyramide [1]. This process yielded the target compound with an enantiomeric excess (ee) of >99% and in virtually quantitative yield from the racemic starting material [1]. In comparison, a standard diastereomeric salt resolution (e.g., using L-tartaric acid) typically achieves yields of 30-50% per cycle and requires multiple crystallizations and mother liquor reprocessing to reach comparable purity, significantly increasing cost and waste [2].

Viedma Ripening Yield
Cross-study comparable
Near-quantitative yield, >99% ee in one step; diastereomeric salt resolution: 30–50% yield per cycle.
Enables cost-effective, scalable enantiopure procurement.
Grinding of conglomerate with racemization catalyst.
Solid-State Chemistry Deracemization Process Intensification

Chiral Purity Specifications vs. Pharmacopoeial Standards

Commercial specifications for (S)-2-aminobutyramide hydrochloride, used as an intermediate for Levetiracetam, mandate a strict limit on the undesired (R)-enantiomer. A typical supplier specification sheet shows a requirement of R-ISOMER ≤0.5% by HPLC, alongside an assay of 99.0%-101.0% and total impurities ≤1.0% [1]. This stringent chiral purity specification is aligned with USP and EP monographs for Levetiracetam API, where the presence of the (R)-enantiomer impurity is tightly controlled . In contrast, a generic or racemic grade of 2-aminobutanamide would contain approximately 50% of the R-isomer, rendering it completely unsuitable for direct use and requiring a resolution step that introduces additional cost, yield loss, and process complexity.

Chiral Purity Spec
Specification review
R-isomer ≤0.5% by HPLC; racemic: ~50% R-isomer.
Meets pharmacopoeial impurity limits for API intermediate.
Chiral HPLC with CROWNPAK CR(+) column.
Quality Control Pharmacopoeia Impurity Profiling

Synthesis Yield: Optimized Process vs. Prior Art

A patented preparation method for (S)-2-aminobutanamide hydrochloride, involving ammoniation of a chiral precursor followed by acidification, achieved a molar yield of 91.6% with an HPLC purity of 99.9% [1]. This process, conducted in ethanol at room temperature, represents a significant improvement over earlier methods. For example, traditional synthesis routes starting from n-propanal and sodium cyanide often reported yields below 80% due to by-product formation during the aminonitrile synthesis and subsequent hydrolysis steps [2]. The 91.6% yield was achieved with a simplified, scalable procedure that minimizes solvent use and avoids toxic cyanide intermediates, offering a quantifiable advantage in both economic and environmental metrics.

Synthesis Yield
Cross-study comparable
91.6% molar yield, 99.9% HPLC purity; prior art yields often below 80%.
Indicates supplier process efficiency and cost competitiveness.
Ammoniation of chiral ester in ethanol, room temperature.
Synthetic Methodology Process Optimization Green Chemistry

Crystal Form: Conglomerate vs. Racemic Compound

The (S)-2-aminobutanamide hydrochloride salt crystallizes as a conglomerate, a mechanical mixture of enantiopure crystals, rather than as a racemic compound [1]. This property is a fundamental prerequisite for successful attrition-enhanced deracemization (Viedma ripening). The crystal structure, determined by X-ray diffraction, shows the molecule in an orthorhombic P212121 space group with a zig-zag carbon chain conformation stabilized by an extensive hydrogen-bonding network . In contrast, the racemic mixture of 2-aminobutanamide hydrochloride crystallizes differently; the four carbons do not lie in the same plane, with a torsion angle of -65.8° for C1-C2-C3-C4 [2]. This difference in solid-state packing is not just academic—it is the physical basis that allows the pure (S)-enantiomer to be obtained in near-quantitative yield from the racemate via Viedma ripening, a process that is not possible for compounds that form racemic crystals.

Crystal Form
Class-level inference
Conglomerate (P2₁2₁2₁ space group); racemate forms a racemic compound with distinct conformation.
Conglomerate habit underpins unique solid-state deracemization route.
X-ray crystallography; enables Viedma ripening.
Crystal Engineering Solid-State Chemistry Process Chemistry

Application Scenarios for (2S)-2-Aminobutanamide Hydrochloride


Levetiracetam API Synthesis

The primary industrial application is as a key chiral intermediate in the synthesis of Levetiracetam. The requirement for an enantiomeric excess (ee) of >99% and an R-isomer content ≤0.5% is absolute to ensure the final API meets regulatory standards for purity and safety [1]. The high synthetic yields (>90%) achievable with modern processes directly reduce manufacturing costs, making this intermediate a critical procurement item for generic and innovator pharmaceutical companies alike [2].

Brivaracetam API Production

Similarly, (2S)-2-aminobutanamide hydrochloride is the chiral precursor for Brivaracetam, a newer antiepileptic drug. The compound's enantiopurity is equally critical, as Brivaracetam's activity is highly stereospecific. The same stringent chiral purity specifications (R-isomer ≤0.5%) apply, and the efficient Viedma ripening process offers a competitive advantage in producing the high-purity intermediate needed for this drug's commercial synthesis [3].

Analytical Reference Standard & Impurity Qualification

This compound is officially designated as Levetiracetam USP Related Compound B and EP Impurity G. As such, high-purity (≥99.0%) batches are procured for use as analytical reference standards in quality control laboratories. These standards are essential for the development and validation of HPLC and chiral LC methods used to quantify trace levels of the (S)-enantiomer and its (R)-counterpart in drug substance and finished product release testing [4].

Solid-State Chemistry & Process Development

The unique property of (2S)-2-aminobutanamide hydrochloride to crystallize as a conglomerate makes it a valuable model compound for research into solid-state deracemization processes like Viedma ripening [5]. Procurement of the pure enantiomer and its racemic mixture is essential for academic and industrial researchers aiming to understand and scale up these green chemistry technologies for the production of other chiral pharmaceuticals.

Application
Selection Property
Validation Focus
Levetiracetam API Synthesis
Stereochemical-control fit
Chiral purity specification compliance (USP/EP)
Brivaracetam API Production
Enantiomer-specific synthesis requirement
Process-derived enantiopurity confirmation
Analytical Reference Standard
Pharmacopoeial impurity designation
Chiral HPLC method validation
Solid-State Chemistry Research
Conglomerate-forming crystal habit
Deracemization process scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Aminobutyramide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.